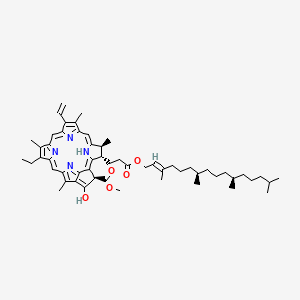
N-cyclohexyl-3-methylbenzamide
Vue d'ensemble
Description
N-cyclohexyl-3-methylbenzamide, also known as AH7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the benzamide class of opioids and has been found to be a potent and selective agonist of the mu-opioid receptor. The compound has been studied for its potential use as a painkiller, but its use is limited due to its addictive properties.
Applications De Recherche Scientifique
Novel Synthetic Opioids
N-cyclohexyl-3-methylbenzamide, also known as U-47700, has been a subject of interest in the study of novel synthetic opioids. This compound, developed in the 1970s, was investigated for its analgesic properties, showing increased analgesic effects and morphine-like behavioral features in animal studies. However, U-47700 did not advance to clinical trials, and its effects have been primarily described through self-reporting by users, with reports of euphoria and mood elevation. Despite its potential as an analgesic, U-47700 has emerged as a new psychoactive substance (NPS) on the recreational drug market, leading to several cases of serious intoxication and fatalities (Elliott, Brandt, & Smith, 2016).
Interaction with Other Opioids
Comparative studies of U-47700 with other opioids have revealed its high potency and associated risks. U-47700 is structurally related to other synthetic opioids like AH-7921 and has been found to be several times more potent than morphine. This has led to its classification as a controlled substance in some countries due to the high risk of abuse and overdose (Ruan, Chiravuri, & Kaye, 2016).
Case Studies of Intoxication
Case reports of near-fatal and fatal intoxications involving U-47700 provide insights into the acute effects of this compound. These reports often involve the combination of U-47700 with other substances, highlighting the compound's dangerous potential when used recreationally (Žídková, Horsley, Hloch, & Hložek, 2018).
Legal and Policy Challenges
The emergence of U-47700 as a NPS poses significant challenges to policymakers, clinicians, and law enforcement. Its easy availability on the internet and the difficulty in controlling such substances necessitate a more coordinated global approach to address the issue (Helander & Bäckberg, 2017).
Propriétés
IUPAC Name |
N-cyclohexyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-5-7-12(10-11)14(16)15-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGEXAHADFYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284650 | |
| Record name | N-cyclohexyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methylbenzamide | |
CAS RN |
53205-66-6 | |
| Record name | NSC38147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-cyclohexyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)


![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)






![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)
